ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate
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Overview
Description
Ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a benzothiazole moiety, which is a heterocyclic compound containing both sulfur and nitrogen atoms. Benzothiazoles are known for their diverse biological activities and are used in various pharmaceutical applications .
Preparation Methods
The synthesis of ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate can be achieved through several synthetic routes. One common method involves the reaction of ethyl cyanoacetate with a suitable benzothiazole derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the ethyl cyanoacetate, followed by the addition of the benzothiazole derivative . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
Ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate can be compared with other similar compounds such as:
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Benzothiazole derivatives: Compounds containing the benzothiazole moiety, known for their diverse biological activities.
This compound’s uniqueness lies in its combination of the benzothiazole moiety with the ester functional group, providing a unique set of chemical and biological properties .
Properties
Molecular Formula |
C23H26N2O2S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate |
InChI |
InChI=1S/C23H26N2O2S/c1-5-25-19-9-7-8-10-20(19)28-21(25)12-16-11-17(14-23(3,4)13-16)18(15-24)22(26)27-6-2/h7-12H,5-6,13-14H2,1-4H3/b18-17-,21-12- |
InChI Key |
FWKSBASWZNIWFR-UYGDFIDHSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C3=C/C(=C(\C#N)/C(=O)OCC)/CC(C3)(C)C |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC3=CC(=C(C#N)C(=O)OCC)CC(C3)(C)C |
Origin of Product |
United States |
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